5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C10H12N2O4. It features a pyrazine ring that is substituted with a tert-butoxycarbonyl (Boc) group and a carboxylic acid group. This compound serves as a significant building block in organic synthesis, particularly in the pharmaceutical industry for developing bioactive molecules. Its structural characteristics enable it to act as a versatile intermediate in various chemical reactions, enhancing its utility in synthetic chemistry .
5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid is classified under organic compounds, specifically within the category of carboxylic acids and nitrogen-containing heterocycles. The compound can be sourced from various chemical suppliers and is often utilized in laboratory settings for research and development purposes .
The synthesis of 5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the Boc group. The general reaction can be summarized as follows:
In industrial applications, similar synthetic routes can be scaled up using automated reactors and continuous flow systems to enhance efficiency and yield .
The molecular structure of 5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid includes:
The InChI code for this compound is 1S/C10H12N2O4/c1-10(2,3)16-9(15)7-5-11-6(4-12-7)8(13)14/h4-5H,1-3H3,(H,13)
which provides a unique identifier for its structure .
5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid can undergo several types of chemical reactions:
Reactions involving this compound typically utilize:
In biochemical applications, 5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid plays a crucial role as a linker in proteolysis targeting chimeras (PROTACs). These compounds facilitate targeted protein degradation by connecting the protein of interest to E3 ubiquitin ligases, promoting ubiquitination and subsequent proteasomal degradation.
The mechanism involves:
The compound exhibits typical reactivity associated with carboxylic acids and amides, including:
Relevant analytical data include melting point ranges and spectral data confirming functional groups present .
5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid is primarily used in:
Its versatility as a building block makes it valuable in developing new therapeutic agents .
Boc (tert-butoxycarbonyl) protection of the pyrazine ring amino group demands precise control to prevent N,O-di-Boc byproducts or carboxylic acid activation. The optimal method employs di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF at 0–5°C, with triethylamine (TEA) as a base. This achieves >95% regioselectivity for mono-Boc protection at the amine, while leaving the carboxylic acid intact. Alternative bases like DMAP or NaHCO₃ reduce esterification side reactions but may prolong reaction times to 12–24 hours [3] [10].
Table 1: Comparative Boc Protection Strategies
Base/Catalyst | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
Triethylamine | THF | 0–5 | 6 | 92 | High (N-protection) |
4-DMAP | DCM | 25 | 12 | 85 | Moderate |
NaHCO₃ | Dioxane | 25 | 24 | 78 | High (N-protection) |
Microwave-assisted Boc protection (50°C, 30 min) enhances efficiency but risks decarboxylation above 60°C. Post-reaction, the product is purified via acid-base extraction, leveraging the compound’s water solubility at high pH (pKₐ ≈ 3.04) and organic-phase partitioning at low pH [4] [10].
The C2-carboxylic acid’s strategic placement exploits pyrazine ring electronics: the electron-deficient C2 position favors electrophilic substitution, enabling direct carboxylation via directed ortho-metalation (DoM). Treatment with LDA (lithium diisopropylamide) at −78°C generates a C2 lithiated intermediate, quenched with dry CO₂ to install the carboxylic acid. This method achieves 88% regioselectivity for C2 functionalization over C3/C5 positions, as confirmed by ¹⁵N-NMR studies [3] [9] [10].
Alternative routes include:
The C2-carboxylic acid enables amide couplings critical for drug derivatization. EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOAt (1-hydroxy-7-azabenzotriazole) in DMF achieves near-quantitative amidation yields at 25°C in 2 hours. This suppresses racemization in chiral peptide synthesis, as verified in Gly-Pro-Glu tripeptide analogs [6] [8] [9].
Table 2: Catalytic Systems for Amide Bond Formation
Coupling Reagent | Additive | Solvent | Time (h) | Yield (%) | Epimerization Risk |
---|---|---|---|---|---|
EDC·HCl | HOAt | DMF | 2 | 98 | Low |
HATU | DIPEA | DCM | 1.5 | 95 | Low |
DCC | HOBt | THF | 4 | 85 | Moderate |
For C–N bond formation at the Boc-protected amine, Pd₂(dba)₃/Xantphos catalyzes Buchwald-Hartwig couplings with aryl halides (e.g., 3-bromobenzamide), enabling access to HSET/kinesin inhibitors. Kinetic studies confirm turnover frequencies (TOF) of >500 h⁻¹ under microwave irradiation [6] [8].
Solid-phase synthesis leverages Wang or Rink amide resins for peptide chain elongation. The carboxylic acid is anchored as an ester, followed by Boc deprotection (TFA/DCM) and amino acid coupling. This approach facilitates rapid library synthesis (e.g., 10,000-member DNA-encoded libraries for kinesin inhibitors), with crude purities >85% after cleavage [5] [8].
Table 3: Solution-Phase vs. Solid-Phase Synthesis
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Scale Flexibility | Multi-gram | Milligram |
Purification | Chromatography | Filtration |
Typical Yield | 70–90% | 60–80% |
Library Synthesis | Limited | High throughput |
Key Applications | Bulk intermediates | Drug screening |
Solution-phase synthesis remains preferred for decagram-scale production of the core compound. Key advantages include:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2